molecular formula C7H5Cl2I B050158 2,4-Dichloro-1-(iodomethyl)benzene CAS No. 116529-35-2

2,4-Dichloro-1-(iodomethyl)benzene

Cat. No.: B050158
CAS No.: 116529-35-2
M. Wt: 286.92 g/mol
InChI Key: JASQNLDZUCSGKV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(iodomethyl)benzene is an organic compound with the molecular formula C7H5Cl2I. It is a derivative of benzene, where two chlorine atoms and one iodomethyl group are substituted at the 2nd, 4th, and 1st positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-(iodomethyl)benzene can be synthesized through several methods. One common synthetic route involves the halogenation of 2,4-dichlorotoluene. The process typically includes the following steps:

    Chlorination: 2,4-Dichlorotoluene is chlorinated to introduce chlorine atoms at the desired positions.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to replace the methyl group with an iodomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters effectively.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(iodomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert it to the corresponding hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons or dehalogenated products.

Scientific Research Applications

2,4-Dichloro-1-(iodomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive iodomethyl group.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(iodomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with various molecular targets, such as enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and oxidative addition.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 2,4-Dichloroiodobenzene
  • 2,4-Dichlorotoluene

Uniqueness

2,4-Dichloro-1-(iodomethyl)benzene is unique due to its iodomethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in synthetic chemistry for introducing iodine into organic molecules, facilitating further functionalization and complex molecule synthesis.

Biological Activity

2,4-Dichloro-1-(iodomethyl)benzene is a halogenated aromatic compound with significant applications in chemical synthesis, biological research, and potential therapeutic developments. Its unique iodomethyl group enhances its reactivity, making it a valuable tool in studying enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's structure features two chlorine atoms and one iodomethyl group attached to a benzene ring. The iodomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. This reactivity enables the compound to interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity. The primary mechanisms involved include:

  • Nucleophilic Substitution : The iodomethyl group can be displaced by nucleophiles in biological systems.
  • Oxidative Addition : The compound can undergo oxidative addition reactions, altering the electronic properties of target molecules.

Biological Applications

This compound has been utilized in several scientific fields:

  • Enzyme Inhibition Studies : It serves as a reactive probe for studying enzyme kinetics and mechanisms. For example, it has been used to investigate the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression.
  • Protein Labeling : The compound's ability to react with thiol groups in proteins makes it useful for labeling studies in proteomics.
  • Drug Development : Its structural properties have led to investigations into its potential as a lead compound for new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study demonstrated that derivatives of this compound exhibit varying degrees of inhibition against HDAC enzymes (IC50 values ranging from low micromolar to nanomolar concentrations). This suggests potential applications in cancer therapy where HDAC inhibition can reactivate silenced tumor suppressor genes .
  • Antimicrobial Activity :
    • Research indicated that halogenated compounds similar to this compound possess antimicrobial properties. These compounds were effective against various bacterial strains, highlighting their potential as new antimicrobial agents .
  • Mechanistic Studies :
    • A mechanistic study revealed that this compound interacts with specific amino acid residues in enzyme active sites, leading to conformational changes that inhibit enzymatic activity. This was particularly noted in studies involving serine proteases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure FeaturesBiological Activity
2,4-Dichlorobenzyl chloride Chlorine substituentsModerate enzyme inhibitor
2,4-Dichloroiodobenzene Iodine substituentStronger reactivity than others
2,4-Dichlorotoluene Methyl group presenceLimited biological applications
This compound Iodomethyl group enhances reactivitySignificant enzyme inhibition

Properties

IUPAC Name

2,4-dichloro-1-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASQNLDZUCSGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333780
Record name 2,4-DICHLOROBENZYL IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-35-2
Record name 2,4-DICHLOROBENZYL IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dichlorobenzyl chloride (23.45 g) and potassium iodide (47.88 g) are stirred in acetone (100 ml) at room temperature for 24 hours. After concentrated, this is extracted with t-butyl methyl ether (300 ml) and water (100 ml). The extract is washed with water, dried and concentrated to obtain 2,4-dichlorobenzyl iodide (34.49 g).
Quantity
23.45 g
Type
reactant
Reaction Step One
Quantity
47.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,4-Dichloro-1-(chloromethyl)benzene (0.8 mmoles) in acetone (2 mL) was treated with NaI (0.48 g) and stirred at room temperature overnight. The solvent was removed under reduced pressure and the residue extracted with DMF to provide the title compound.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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